4-(3-Ethylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O. It is a ketone with a phenyl group substituted at the fourth position and an ethyl group at the third position of the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Ethylphenyl)butan-2-one is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Ethylphenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl ring and ethyl group contribute to the compound’s overall hydrophobicity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one: Known for its use in flavor and fragrance industries.
Acetophenone: A simpler ketone with a phenyl group, used in various chemical syntheses.
4-Methylacetophenone: Similar structure with a methyl group, used in organic synthesis.
Uniqueness
4-(3-Ethylphenyl)butan-2-one is unique due to the specific positioning of the ethyl group on the phenyl ring, which influences its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
92924-73-7 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(3-ethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-11-5-4-6-12(9-11)8-7-10(2)13/h4-6,9H,3,7-8H2,1-2H3 |
InChI Key |
MJQDTYBHVQDPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.